

Chemical structure and properties of Dammarenolic acid

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Compound of Interest

Compound Name: *Dammarenolic acid*

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Dammarenolic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid is a tetracyclic triterpenoid belonging to the 3,4-seco-dammarane class. It is a naturally occurring compound predominantly isolated from dammar resin, which is obtained from trees of the Dipterocarpaceae and Meliaceae families, such as *Aglaia* sp. and *Dipterocarpus alatus*. As a bioactive secondary metabolite, **Dammarenolic acid** has garnered significant interest within the scientific community for its diverse pharmacological activities. These activities include potent antiviral, anticancer, and antidiabetic properties, making it a promising lead compound for drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, biological activities, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

Dammarenolic acid is characterized by a seco-A-ring, which means the A-ring of the typical dammarane skeleton is cleaved. Its structure features a carboxylic acid group, a tertiary hydroxyl group, and two carbon-carbon double bonds.

IUPAC Name: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl]-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[1].

The key physicochemical properties of **Dammarenolic acid** are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of **Dammarenolic Acid**

Property	Value	Source
Molecular Formula	C₃₀H₅₀O₃	[1]
Molecular Weight	458.7 g/mol	[1]
Exact Mass	458.37599545 Da	[1]
Canonical SMILES	<chem>CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC--INVALID-LINK--C(=C)C)C)C)O)C</chem>	[1]
InChI Key	SITSHJMX TJRDSK-HPNZNPLMSA-N	[1]
XLogP3	8.6	[1]
Topological Polar Surface Area	57.5 Å ²	[1]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	

| Rotatable Bonds| 8 | |

Spectroscopic Data

The structural elucidation of **Dammarenolic acid** relies on various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Summary of Spectroscopic Data for **Dammarenolic Acid**

Technique	Data
Mass Spectrometry (MS)	EI-MS (70 eV) m/z: 454, 385, 109 (100%) [2] APCI-MS m/z: 441 (100%), 205, 191 [2]
Infrared (IR) Spectroscopy	Expected Characteristic Absorptions: • ~3400 cm ⁻¹ (broad): O-H stretch (hydroxyl) • ~3300-2500 cm ⁻¹ (broad): O-H stretch (carboxylic acid) • ~2925 & 2860 cm ⁻¹ : C-H stretch (aliphatic) • ~1710 cm ⁻¹ : C=O stretch (carboxylic acid) [3] • ~1645 cm ⁻¹ : C=C stretch (alkene) • ~1457 & 1380 cm ⁻¹ : C-H bend (methyl/methylene) [3]
¹ H-NMR Spectroscopy	Expected Chemical Shifts (ppm): • ~5.1: Olefinic proton (-CH=C(CH ₃) ₂) • ~4.7: Olefinic protons (=CH ₂) • ~2.3: Methylene protons adjacent to carboxyl (-CH ₂ -COOH) • ~1.7: Methyl protons on double bond (=C-CH ₃) • ~0.8-1.2: Methyl protons (singlets)

| ¹³C-NMR Spectroscopy | Expected Chemical Shifts (ppm): • ~180: Carbonyl carbon (-COOH) • ~140-150: Quaternary olefinic carbons (>C=) • ~110-125: Olefinic carbons (-CH=, =CH₂) • ~70-75: Carbon bearing hydroxyl (-C-OH) • ~15-60: Aliphatic carbons (CH, CH₂, CH₃, C) |

Note: Detailed, fully assigned ¹H and ¹³C NMR data for **Dammarenolic acid** are not readily available in the cited literature. The expected chemical shifts are inferred from general knowledge of triterpenoid spectra and data from structurally similar compounds.

Biological Activities and Signaling Pathways

Dammarenolic acid exhibits a range of biological activities that are of significant interest in pharmacology and drug development.

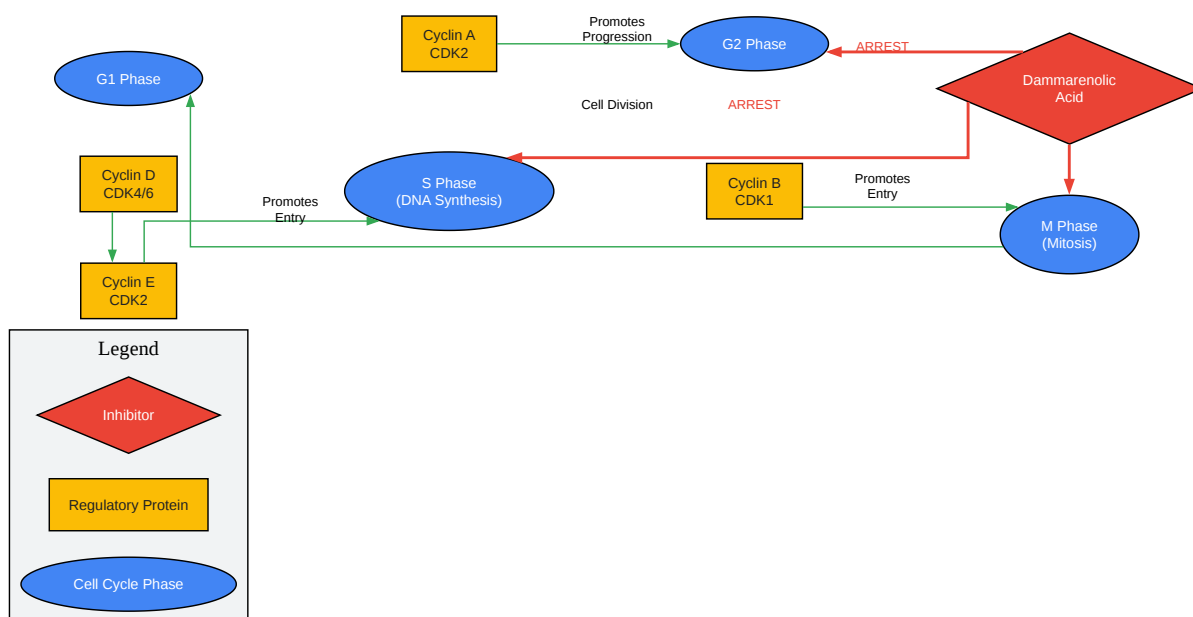
Table 3: Summary of Reported Biological Activities of **Dammarenolic Acid**

Activity	Target/Model	Key Quantitative Data	Source
Antiviral	HIV-1	IC ₅₀ = 0.48 µg/mL	[4]
	Simian Immunodeficiency Virus (SIV)	Potent Inhibition	[4]
	Murine Leukemic Virus (MuLV)	Potent Inhibition	[4]
	Herpes Simplex Virus (HSV-1, HSV-2)	Significant reduction in viral cytopathic effect at 1-10 µg/mL	
Anticancer	HeLa (Cervical Cancer) Cells	Induces cell cycle arrest	[4]
	Various Human Cancer Cell Lines	Cytotoxic effects observed	

| Antidiabetic | α-glucosidase | IC₅₀ = 4.0 µM | |

Mechanism of Action: Cell Cycle Arrest

One of the key anticancer mechanisms of **Dammarenolic acid** is its ability to interfere with the cell cycle. Studies have shown that it arrests HeLa cervical cancer cells in the S and G2/M phases of the cell cycle[4]. The cell cycle is a tightly regulated process controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Progression through the S phase (DNA synthesis) and G2/M phase (mitosis) is driven by specific cyclin-CDK pairs, such as Cyclin A-CDK2 and Cyclin B-CDK1. By inhibiting the processes governed by these complexes, **Dammarenolic acid** prevents cancer cells from proliferating.



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Dammarenolic acid induces S and G2/M phase cell cycle arrest.

Experimental Protocols

Protocol 1: Isolation and Purification of Dammarenolic Acid from Dammar Resin

This protocol provides a representative method for the isolation and purification of **Dammarenolic acid** from its natural source, such as commercial dammar resin.

1. Materials and Reagents:

- Commercial Dammar Resin
- Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc)
- Silica gel (60-120 mesh) for column chromatography
- Pre-coated silica gel 60 F₂₅₄ plates for Thin Layer Chromatography (TLC)
- Ceric sulfate or Liebermann-Burchard reagent for visualization
- Rotary evaporator
- Glass column for chromatography

2. Extraction Procedure:

- Grind the raw dammar resin (e.g., 100 g) into a fine powder.
- Suspend the powdered resin in Dichloromethane (DCM) (e.g., 500 mL) and stir at room temperature for 24 hours to dissolve the soluble components.
- Filter the solution to remove any insoluble material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

3. Chromatographic Separation:

- Prepare a silica gel slurry in n-Hexane and pack it into a glass column.
- Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
- Carefully load the dried, adsorbed sample onto the top of the packed column.
- Elute the column with a solvent gradient system, starting with 100% n-Hexane and gradually increasing the polarity by adding Ethyl Acetate (EtOAc). For example:
 - n-Hexane (100%)

- n-Hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 50:50 v/v)
- EtOAc (100%)
- EtOAc:MeOH (95:5 v/v)
- Collect fractions of a fixed volume (e.g., 20 mL).
- Monitor the fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable mobile phase (e.g., n-Hexane:EtOAc 8:2).
- Visualize the spots under UV light and/or by staining with ceric sulfate or Liebermann-Burchard reagent.
- Combine fractions that show a similar TLC profile and contain the target compound.

4. Purification and Characterization:

- Subject the combined fractions containing **Dammarenolic acid** to further purification, if necessary, using preparative TLC or crystallization.
- Concentrate the purified fraction to yield **Dammarenolic acid** as a solid or semi-solid.
- Confirm the identity and purity of the isolated compound using spectroscopic methods (MS, NMR, IR) as detailed in Section 3.0.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening compounds like **Dammarenolic acid** against an adherent cancer cell line (e.g., HeLa).

1. Materials and Reagents:

- Target cancer cell line (e.g., HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- **Dammarenolic acid** stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom microtiter plates
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

2. Experimental Workflow:

Workflow for determining cytotoxicity using the MTT assay.

3. Detailed Procedure:

- **Cell Seeding:** Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Include wells for blanks (medium only).
- **Adhesion:** Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
- **Compound Treatment:** Prepare serial dilutions of **Dammarenolic acid** in culture medium from the stock solution. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

- **MTT Addition:** After incubation, carefully remove the medium and add 100 μ L of fresh serum-free medium plus 10 μ L of the 5 mg/mL MTT solution to each well.
- **Formazan Crystal Formation:** Incubate the plate for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully aspirate the MTT solution. Add 100 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:**
 - Subtract the average absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
 - Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

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References

- 1. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]

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